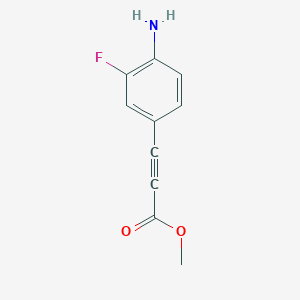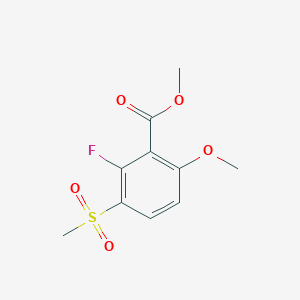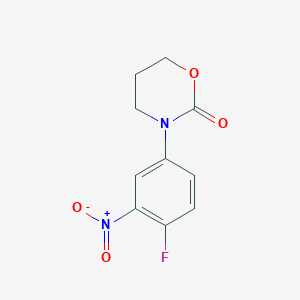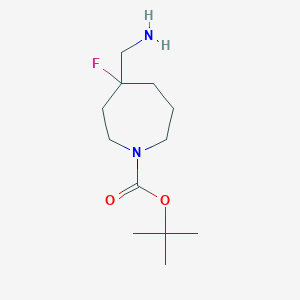![molecular formula C11H16N2O2 B1485127 (2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-45-8](/img/structure/B1485127.png)
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-methylbutyl-1H-pyrazol-4-ylprop-2-enoic acid or (2E)-3-MBPPE, is a carboxylic acid with a variety of applications in scientific research. It is an organic compound with a molecular formula of C10H16O2, and is a derivative of propionic acid. It is a colorless, odorless, and water-soluble solid. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in lab experiments.
Mécanisme D'action
The mechanism of action of (2E)-3-MBPPE is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes it inhibits, thereby blocking their activity. This binding is thought to be mediated by hydrogen bonding, as well as non-covalent interactions.
Biochemical and Physiological Effects
(2E)-3-MBPPE has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-MBPPE in lab experiments has a number of advantages. It is a relatively inexpensive compound that is readily available, and it is also water-soluble, which makes it easy to work with. Additionally, it has a wide range of applications, as it has been found to have an inhibitory effect on a variety of enzymes.
However, there are also some limitations to using (2E)-3-MBPPE in lab experiments. The exact mechanism of action of the compound is not yet fully understood, and it is possible that it may interact with other compounds in unexpected ways. Additionally, the compound may have a variety of side effects, which could potentially affect the results of the experiments.
Orientations Futures
There are a number of potential future directions for research on (2E)-3-MBPPE. One potential direction is to further investigate the exact mechanism of action of the compound, in order to better understand how it interacts with other compounds and enzymes. Additionally, further research could be done to investigate the potential side effects of the compound, in order to better understand its safety profile. Finally, further research could be done to investigate the potential applications of the compound, in order to determine its potential therapeutic and commercial uses.
Applications De Recherche Scientifique
(2E)-3-MBPPE has been studied extensively in scientific research for its various biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Propriétés
IUPAC Name |
(E)-3-[1-(3-methylbutyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYLBDNXPDMRDT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)



![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)

![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)


amine](/img/structure/B1485055.png)
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)

![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)